5-(4-Methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione
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Overview
Description
5-(4-Methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione is a heterocyclic compound that contains both thiazole and imidazolidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione typically involves the reaction of 4-methyl-1,3-thiazole with imidazolidine-2,4-dione under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of alkylated thiazole derivatives.
Scientific Research Applications
5-(4-Methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its role in enzyme inhibition and interaction with biological macromolecules
Mechanism of Action
The mechanism of action of 5-(4-Methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The imidazolidine ring can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methyl-1,3-thiazol-2-yl)imidazolidine-2,4-dione
- 2-Mercapto-4-methyl-5-thiazoleacetic acid
- 4-Methyl-5-(2-ethoxyethyl)thiazole
Uniqueness
5-(4-Methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione is unique due to the presence of both thiazole and imidazolidine rings, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c1-3-5(13-2-8-3)4-6(11)10-7(12)9-4/h2,4H,1H3,(H2,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPAGAKSXLWFQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2C(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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